5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
Description
This compound, identified as Y041-2888 in screening databases , is a pyrazole-3-carboxamide derivative featuring a 2-thienyl substituent at the pyrazole C5 position and a [1,2,4]triazolo[4,3-a]pyridine moiety linked via a methylene group to the N3 of the pyrazole core. Its molecular structure combines heterocyclic systems known for diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibition properties.
Properties
Molecular Formula |
C15H12N6OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-thiophen-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H12N6OS/c22-15(11-8-10(17-18-11)12-4-3-7-23-12)16-9-14-20-19-13-5-1-2-6-21(13)14/h1-8H,9H2,(H,16,22)(H,17,18) |
InChI Key |
WBWDUPUJJBTJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=NNC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the [1,2,4]triazolo[4,3-a]pyridine core, which can be synthesized through a cyclization reaction involving chloroethynylphosphonates and 2-hydrazinylpyridines . The pyrazole ring can be introduced via a condensation reaction with appropriate hydrazine derivatives. The final step involves the coupling of the 2-thienyl group to the pyrazole ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of robust catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid triazolo-pyridine-pyrazole architecture. Below is a detailed comparison with structurally related molecules from the evidence:
Key Observations:
Core Heterocycles: The target compound’s pyrazole-triazolo-pyridine scaffold distinguishes it from oxadiazoline (Compound 9a) and triazolo-thiadiazole (Compound 5e) analogs. Pyrazole carboxamides (Y041-6118, Y041-6290) share the carboxamide backbone but lack the thienyl-triazolo-pyridine combination, suggesting divergent target selectivity .
Substituent Impact :
- The 2-thienyl group at C5 is a common feature in antimicrobial agents (e.g., Compound 9a). Its electron-rich nature may facilitate interactions with bacterial membrane proteins or DNA .
- Triazolo-pyridine vs. piperazinylmethyl (Compound 9a): The former’s rigid structure could improve metabolic stability, while the latter’s flexible side chain may enhance solubility .
Biological Activity Trends: Compounds with 2-thienyl and triazole/oxadiazole motifs (e.g., 9a, 5e) show pronounced Gram-positive antibacterial activity, likely due to interference with bacterial cell wall synthesis .
Biological Activity
The compound 5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Synthesis and Structure
The compound features a complex structure incorporating a thienyl group, a triazole moiety, and a pyrazole framework. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents that can modulate its biological properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-c]pyrazole have been reported to possess anticancer , antioxidant , and anti-inflammatory properties. These compounds have shown effectiveness against various cancer cell lines, including HeLa and B16 melanoma cells, by inducing apoptosis through the activation of caspase pathways .
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activity of 5-(2-thienyl)-N~3~-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide include:
- Caspase Activation : Similar compounds have been shown to activate caspase-3 in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives induce cell cycle changes without mutagenic effects, suggesting a targeted approach to cancer therapy.
- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage.
Study on Anticancer Efficacy
A study investigated the cytotoxic effects of related thieno[2,3-c]pyrazole derivatives on murine leukemia L1210 cells. The results indicated an IC50 value of approximately 12 µM for these compounds, demonstrating significant cytotoxicity compared to control groups. The study also noted morphological changes consistent with apoptosis in treated cells .
Erythrocyte Protection Study
Another study assessed the antioxidant properties of thieno[2,3-c]pyrazole compounds against 4-nonylphenol toxicity in Clarias gariepinus (African catfish). The treated groups showed significantly lower percentages of altered erythrocytes compared to those exposed solely to the toxin. This suggests that these compounds may mitigate oxidative stress in aquatic organisms .
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